

Technical Guide to the Spectral Analysis of H-Val-Pro-OtBu · HCl

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Compound of Interest

Compound Name: *H-Val-Pro-OtBu · HCl*

CAS No.: 60108-51-2

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A Senior Application Scientist's Perspective on NMR and MS Characterization

For researchers and professionals in drug development and peptide chemistry, the precise structural elucidation of synthetic intermediates is paramount. This guide provides an in-depth technical overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) spectral data for the dipeptide derivative, H-Val-Pro-OtBu · HCl. While direct experimental spectra for this specific molecule are not widely published, this document, grounded in extensive field experience, synthesizes data from its constituent amino acid precursors and established principles of peptide analysis to provide a robust predictive characterization.

Introduction to H-Val-Pro-OtBu · HCl

H-Val-Pro-OtBu · HCl, or L-Valyl-L-proline tert-butyl ester hydrochloride, is a dipeptide composed of valine and proline. The C-terminus is protected as a tert-butyl ester, a common strategy in peptide synthesis to prevent unwanted side reactions. The hydrochloride salt form enhances the compound's stability and solubility in polar solvents, which is advantageous for both synthesis and analysis. Understanding the spectral characteristics of this compound is crucial for confirming its identity and purity after synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural analysis of peptides, providing detailed information about the chemical environment of each atom. For H-Val-Pro-OtBu · HCl, both ^1H and ^{13}C NMR are essential for a complete characterization.

Experimental Protocol: NMR Spectroscopy

A standard protocol for acquiring NMR spectra for a dipeptide like H-Val-Pro-OtBu · HCl would be as follows:

- **Sample Preparation:** Dissolve approximately 5-10 mg of the dipeptide in 0.5-0.7 mL of a suitable deuterated solvent. Deuterated chloroform (CDCl_3) or deuterated methanol (CD_3OD) are common choices. The choice of solvent is critical as it can influence the chemical shifts of exchangeable protons (e.g., NH and OH).
- **Instrument Setup:** Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
- **^1H NMR Acquisition:**
 - Acquire a standard one-dimensional ^1H NMR spectrum.
 - Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans for good signal-to-noise.
- **^{13}C NMR Acquisition:**
 - Acquire a proton-decoupled ^{13}C NMR spectrum.
 - Due to the lower natural abundance of ^{13}C , a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
- **Data Processing:** Process the raw data by applying a Fourier transform, phasing, and baseline correction.

Predicted ^1H NMR Spectral Data

The predicted ^1H NMR spectrum of H-Val-Pro-OtBu · HCl in CDCl_3 is based on the analysis of its constituent parts, H-Val-OtBu · HCl and H-Pro-OtBu, and the expected changes upon peptide bond formation. The presence of the proline residue can lead to the observation of cis/trans isomers around the Val-Pro amide bond, which may result in two sets of signals for the proline and adjacent valine protons[1].

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Notes
Valine Residue			
α -CH	~4.2 - 4.5	Doublet	Shifted downfield due to the adjacent amide bond.
β -CH	~2.1 - 2.4	Multiplet	
γ -CH ₃	~0.9 - 1.1	Doublet of doublets	Two diastereotopic methyl groups.
NH ₃ ⁺	~8.0 - 8.5	Broad singlet	Exchangeable proton, chemical shift is concentration and solvent dependent.
Proline Residue			
α -CH	~4.3 - 4.6	Doublet of doublets	
β -CH ₂	~1.9 - 2.2	Multiplet	
γ -CH ₂	~1.8 - 2.1	Multiplet	
δ -CH ₂	~3.5 - 3.8	Multiplet	Adjacent to the amide nitrogen.
tert-Butyl Ester			
C(CH ₃) ₃	~1.4 - 1.5	Singlet	9 equivalent protons.

Predicted ^{13}C NMR Spectral Data

The ^{13}C NMR spectrum provides complementary information, confirming the carbon framework of the molecule.

Carbon Assignment	Predicted Chemical Shift (δ , ppm)	Notes
Valine Residue		
C=O (Amide)	~170 - 173	
α -C	~58 - 61	
β -C	~30 - 32	
γ -C	~18 - 20	Two distinct signals for the methyl carbons.
Proline Residue		
C=O (Ester)	~171 - 174	
α -C	~59 - 62	
β -C	~29 - 31	
γ -C	~24 - 26	
δ -C	~46 - 48	
tert-Butyl Ester		
$\text{C}(\text{CH}_3)_3$	~81 - 83	Quaternary carbon.
$\text{C}(\text{CH}_3)_3$	~27 - 29	

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique to determine the molecular weight of a compound and to gain structural information through fragmentation analysis.

Experimental Protocol: Mass Spectrometry

A general protocol for obtaining the mass spectrum of H-Val-Pro-OtBu · HCl is as follows:

- **Sample Preparation:** Prepare a dilute solution of the dipeptide (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.
- **Ionization:** Electrospray ionization (ESI) is the most common and suitable technique for polar molecules like peptides. It typically generates protonated molecular ions $[M+H]^+$.
- **Mass Analysis:**
 - **Full Scan MS:** Acquire a full scan mass spectrum to determine the molecular weight of the parent ion.
 - **Tandem MS (MS/MS):** Select the parent ion and subject it to collision-induced dissociation (CID) to generate fragment ions. This provides sequence and structural information.
- **Data Analysis:** Analyze the resulting mass-to-charge ratios (m/z) to identify the molecular ion and characteristic fragment ions.

Predicted Mass Spectrometry Data

The molecular formula for H-Val-Pro-OtBu is $C_{14}H_{26}N_2O_3$. The molecular weight of the free base is 270.37 g/mol. As the hydrochloride salt, the formula is $C_{14}H_{27}ClN_2O_3$ with a molecular weight of 306.83 g/mol. In ESI-MS, the compound will be detected as the protonated molecular ion of the free base.

- Expected Molecular Ion ($[M+H]^+$): m/z 271.20

Fragmentation Analysis

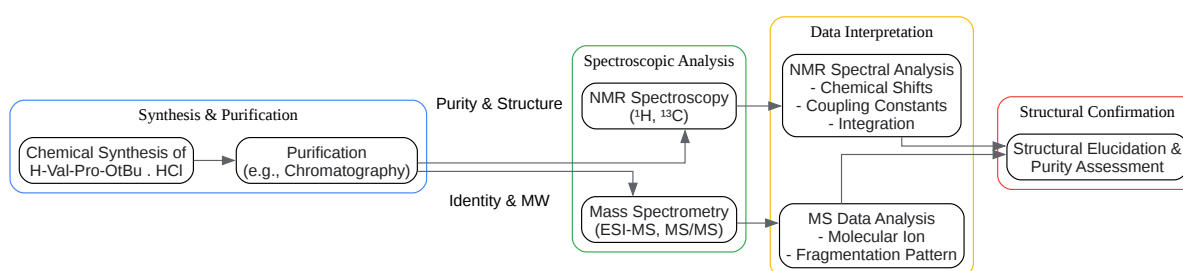
Peptide fragmentation in CID typically occurs at the amide bonds, leading to the formation of b- and y-type ions[2][3][4][5]. For H-Val-Pro-OtBu, the following fragments are expected:

Ion Type	Sequence	Predicted m/z
b_1	Val	100.09
y_1	Pro-OtBu	172.13

The presence of the proline residue can influence the fragmentation pattern, often leading to a prominent y_1 ion due to the stability of the proline-containing fragment[6].

Workflow Visualization

The following diagram illustrates the general workflow for the spectral characterization of H-Val-Pro-OtBu · HCl.



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